N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)thiophene-2-carboxamide
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Description
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and are valuable in drug research and development .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, contributing to their diverse pharmaceutical and biological activities .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Quinoline derivatives are known to have various pharmacokinetic properties, which contribute to their bioavailability and therapeutic effects .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Properties
IUPAC Name |
N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-20(18(22)15-8-5-9-23-15)11-14-10-13-7-4-6-12(2)16(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQDAKWCBBJNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.